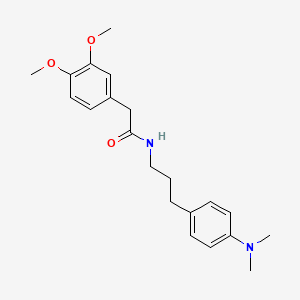
2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). It is a potent and specific inhibitor of FAAH, an enzyme that degrades the endocannabinoid anandamide. URB597 has been studied extensively for its potential therapeutic applications in various diseases, including pain, anxiety, and depression.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide' involves the reaction of 3-(4-(dimethylamino)phenyl)propanoic acid with 3,4-dimethoxyaniline to form the intermediate 2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide.
Starting Materials
3-(4-(dimethylamino)phenyl)propanoic acid, 3,4-dimethoxyaniline, N,N-dimethylformamide (DMF), N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), Diethyl ether, Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Sodium chloride (NaCl), Water (H2O)
Reaction
Step 1: Dissolve 3-(4-(dimethylamino)phenyl)propanoic acid (1.0 equiv) and 3,4-dimethoxyaniline (1.2 equiv) in DMF., Step 2: Add DCC (1.2 equiv) and DMAP (0.1 equiv) to the reaction mixture and stir at room temperature for 24 hours., Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct., Step 4: Concentrate the filtrate under reduced pressure to obtain the crude intermediate 2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide., Step 5: Dissolve the crude intermediate in diethyl ether and wash with 1 M HCl, 1 M NaOH, and saturated NaCl solution., Step 6: Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure to obtain the pure compound.
Wirkmechanismus
2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide selectively inhibits FAAH, an enzyme that degrades the endocannabinoid anandamide. By inhibiting FAAH, 2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide increases the levels of anandamide in the brain, leading to analgesic, anxiolytic, and antidepressant effects.
Biochemische Und Physiologische Effekte
2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide has been shown to increase endocannabinoid levels in the brain, leading to analgesic, anxiolytic, and antidepressant effects. It has also been shown to have anti-inflammatory effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide has several advantages for lab experiments, including its high selectivity for FAAH and its ability to increase endocannabinoid levels in the brain. However, it also has limitations, including its short half-life and potential off-target effects.
Zukünftige Richtungen
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide, including studying its potential therapeutic applications in other diseases, such as addiction and epilepsy. Additionally, researchers could investigate the potential of combining 2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide with other drugs to enhance its therapeutic effects. Finally, researchers could explore the development of new FAAH inhibitors with improved pharmacokinetic properties.
In conclusion, 2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide is a potent and selective inhibitor of FAAH that has potential therapeutic applications in various diseases. Its mechanism of action involves increasing endocannabinoid levels in the brain, leading to analgesic, anxiolytic, and antidepressant effects. While 2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide has several advantages for lab experiments, it also has limitations, and there are several future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, anxiety, and depression. It has been shown to increase endocannabinoid levels in the brain, which can lead to analgesic, anxiolytic, and antidepressant effects.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[3-[4-(dimethylamino)phenyl]propyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-23(2)18-10-7-16(8-11-18)6-5-13-22-21(24)15-17-9-12-19(25-3)20(14-17)26-4/h7-12,14H,5-6,13,15H2,1-4H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXFZLRBLBFFLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)CC2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

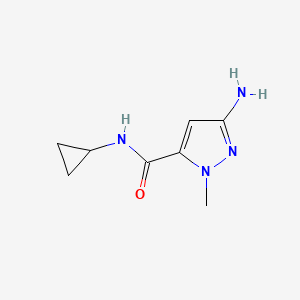
![9-(2,3-dichlorophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2396107.png)
![5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2396108.png)
![5-(1,3-benzodioxol-5-ylmethylene)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2396109.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2396111.png)
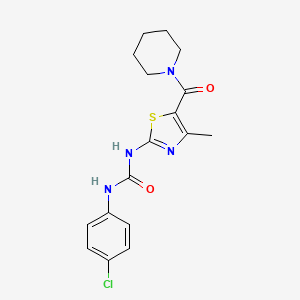
![4-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2396115.png)
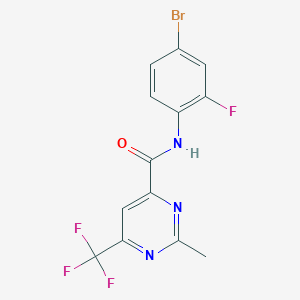
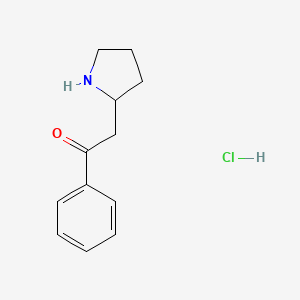
![2-(3,4-dimethylphenyl)-8-(piperidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2396118.png)
methanone](/img/structure/B2396119.png)
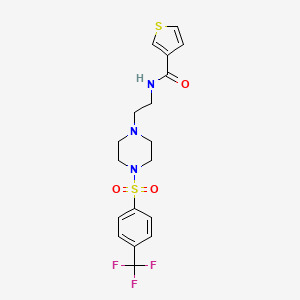
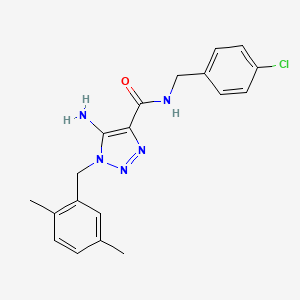
![1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2396129.png)